molecular formula C12H19N2OPS B12538726 N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea CAS No. 676342-93-1

N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea

Cat. No.: B12538726
CAS No.: 676342-93-1
M. Wt: 270.33 g/mol
InChI Key: NEGXFCGQEKQBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea is a chemical compound with the molecular formula C12H19N2OPS This compound is known for its unique structural features, which include a dimethylphosphoryl group attached to a propyl chain, and a phenylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea typically involves the reaction of a dimethylphosphoryl-containing precursor with a phenylthiourea derivative. The reaction conditions often require a controlled environment with specific temperature and solvent conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the type of reaction and the reagents used .

Scientific Research Applications

N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can participate in phosphorylation reactions, while the thiourea moiety can form hydrogen bonds and interact with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea include other thiourea derivatives and phosphoryl-containing compounds. Examples include N-phenylthiourea and dimethylphosphorylpropylamine .

Uniqueness

What sets N-[3-(Dimethylphosphoryl)propyl]-N’-phenylthiourea apart is its unique combination of a dimethylphosphoryl group and a phenylthiourea moiety.

Properties

CAS No.

676342-93-1

Molecular Formula

C12H19N2OPS

Molecular Weight

270.33 g/mol

IUPAC Name

1-(3-dimethylphosphorylpropyl)-3-phenylthiourea

InChI

InChI=1S/C12H19N2OPS/c1-16(2,15)10-6-9-13-12(17)14-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H2,13,14,17)

InChI Key

NEGXFCGQEKQBBY-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)CCCNC(=S)NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.